Collagen Triple Helix Stability: (4S)-4-Fluoroproline Enables vs. (4R)-4-Fluoroproline Prevents Triple Helix Formation
In a direct comparison of collagen model peptides, the (4S)-4-fluoroproline-containing sequence (4(S)-fPro-Pro-Gly)10 was demonstrated to form a stable triple helical structure, whereas the (4R)-4-fluoroproline analog (4(R)-fPro-Pro-Gly)10 exists only as a single chain random coil. This stark contrast highlights the absolute necessity of the (4S) chirality for triple helix formation [1]. Further, a peptide containing (2S,4R)-4-fluoroproline (Flp) exhibited a melting temperature (Tm) of 91°C, compared to 41°C for the unsubstituted (Pro-Pro-Gly)10 and 60°C for the hydroxylated (Pro-Hyp-Gly)10, demonstrating a +50°C stabilization effect over the parent proline peptide [2].
| Evidence Dimension | Triple Helix Formation |
|---|---|
| Target Compound Data | Forms triple helix (for (4S)-fluoroproline core) [1]; Tm = 91°C for (Pro-Flp-Gly)10 [2] |
| Comparator Or Baseline | Does NOT form triple helix for (4R)-fluoroproline core [1]; Tm = 41°C for (Pro-Pro-Gly)10 and 60°C for (Pro-Hyp-Gly)10 [2] |
| Quantified Difference | Qualitative: (4S) enables, (4R) prevents triple helix formation [1]; Quantitative: ΔTm = +50°C vs. parent Pro peptide, +31°C vs. Hyp peptide [2] |
| Conditions | Collagen model peptides (Pro-Pro-Gly)10 and variants in aqueous solution, analyzed by circular dichroism (CD) and differential scanning calorimetry (DSC) |
Why This Matters
This evidence proves that the (4S) configuration is non-negotiable for engineering stable collagen mimetics; substituting the (4R)-isomer or unmodified proline will result in a complete loss of function.
- [1] Doi, M., Nishi, Y., Uchiyama, S., Nishiuchi, Y., Nakazawa, T., Ohkubo, T., & Kobayashi, Y. (2003). Characterization of Collagen Model Peptides Containing 4-Fluoroproline; (4(S)-Fluoroproline-Pro-Gly)10 Forms a Triple Helix, but (4(R)-Fluoroproline-Pro-Gly)10 Does Not. Journal of the American Chemical Society, 125(33), 9922-9923. View Source
- [2] Holmgren, S. K., Taylor, K. M., Bretscher, L. E., & Raines, R. T. (1998). Code for collagen's stability deciphered. Nature, 392(6677), 666-667. (Data as reported in educational source: Carder2 Case Study). View Source
